molecular formula C17H18FNO B7579657 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol

Cat. No. B7579657
M. Wt: 271.33 g/mol
InChI Key: QVDGVWFGVQEKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that it may act as an agonist of the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol in lab experiments include its potential therapeutic applications and its ability to modulate the sigma-1 receptor. However, its limitations include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research on this compound. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Furthermore, the development of more efficient synthesis methods and the production of analogs with improved pharmacological properties are also areas of interest.

Synthesis Methods

The synthesis of 2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol involves several steps. The starting material is 4-fluorophenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-bicyclo[4.2.0]octa-1,3,5-trienylmethylamine to give the desired product.

Scientific Research Applications

This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-15-7-5-12(6-8-15)17(20)11-19-10-14-9-13-3-1-2-4-16(13)14/h1-8,14,17,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGVWFGVQEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CNCC(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylamino)-1-(4-fluorophenyl)ethanol

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